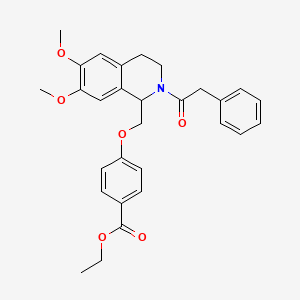![molecular formula C17H25N3O B11224183 7,7,9-Trimethyl-2-(2-methylphenyl)-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B11224183.png)
7,7,9-Trimethyl-2-(2-methylphenyl)-1,2,4-triazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,9-Trimethyl-2-(2-methylphenyl)-1,2,4-triazaspiro[4.5]decan-3-one: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Name: this compound
Molecular Formula: CHO
Molecular Weight: 206.32 g/mol
CAS Number: 557785-50-9
Preparation Methods
Unfortunately, specific synthetic routes and reaction conditions for this compound are not widely documented. industrial production methods likely involve multistep processes to achieve the spiro[4.5]decan-2-one core structure. Researchers may explore cyclization reactions or spirocyclization strategies.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to functional group modifications.
Substitution: Substituent groups on the aromatic ring can be replaced via substitution reactions.
Reduction: Reduction of the ketone group could yield secondary or tertiary alcohols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Substitution: Alkyl halides (e.g., bromides, chlorides) and Lewis acids (e.g., AlCl).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The specific products depend on the reaction conditions. Potential products include substituted derivatives or reduced forms of the spiro[4.5]decan-2-one scaffold.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: It serves as a synthetic building block for spirocyclic compounds.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations into potential pharmacological properties (e.g., antimicrobial, anticancer).
Industry: It may find use in materials science or as a starting material for drug development.
Mechanism of Action
The precise mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate its mode of action.
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
7,7,9-trimethyl-2-(2-methylphenyl)-1,2,4-triazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C17H25N3O/c1-12-9-16(3,4)11-17(10-12)18-15(21)20(19-17)14-8-6-5-7-13(14)2/h5-8,12,19H,9-11H2,1-4H3,(H,18,21) |
InChI Key |
QWVCOKXBURSPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)NC(=O)N(N2)C3=CC=CC=C3C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B11224104.png)

![(2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11224117.png)
![1-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11224123.png)
![5-phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11224130.png)
![Bisbenzyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B11224136.png)
![1-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11224140.png)
![N-(4-fluorobenzyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11224144.png)
![1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11224154.png)
![3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one](/img/structure/B11224157.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B11224158.png)
![N-(3-bromophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11224170.png)
![3-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11224171.png)
![2-{4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B11224174.png)
